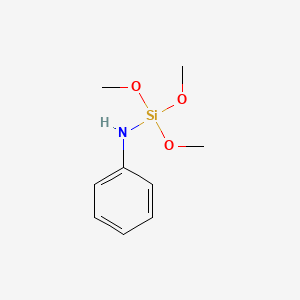

(Trimethoxysilyl)aniline

Description

BenchChem offers high-quality (Trimethoxysilyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethoxysilyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34390-22-2 |

|---|---|

Molecular Formula |

C9H15NO3Si |

Molecular Weight |

213.31 g/mol |

IUPAC Name |

N-trimethoxysilylaniline |

InChI |

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChI Key |

LDWBQADKOUWRIR-UHFFFAOYSA-N |

SMILES |

CO[Si](NC1=CC=CC=C1)(OC)OC |

Canonical SMILES |

CO[Si](NC1=CC=CC=C1)(OC)OC |

Other CAS No. |

34390-22-2 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Isomeric Complexity: A Technical Guide to (Trimethoxysilyl)aniline CAS 3068-76-6 vs. 33976-43-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethoxysilyl)aniline represents a class of organosilane compounds critical for surface modification, as adhesion promoters, and as intermediates in advanced material and pharmaceutical synthesis. A significant point of confusion for researchers is the distinction between two commonly cited CAS numbers: 3068-76-6 and 33976-43-1. This guide clarifies that these numbers do not represent the same molecule but rather two distinct isomers with different structures and properties. This whitepaper provides a comprehensive technical overview of both isomers, focusing on their chemical identity, synthesis, and applications to enable informed selection and use in research and development.

The Isomeric Distinction: Clarifying the CAS Numbers

The primary source of confusion surrounding (Trimethoxysilyl)aniline lies in the misattribution of a single name to two different chemical structures. The CAS (Chemical Abstracts Service) numbers provide definitive identification:

-

CAS 3068-76-6 refers to N-[3-(trimethoxysilyl)propyl]aniline .[1][2] In this isomer, the aniline group is linked to the trimethoxysilyl group via a propyl chain.

-

CAS 33976-43-1 refers to 4-(Trimethoxysilyl)aniline (also known as p-(Trimethoxysilyl)aniline).[3][4][5] Here, the trimethoxysilyl group is directly bonded to the benzene ring at the para position relative to the amino group.

This structural difference, as illustrated below, is fundamental and dictates the chemical behavior and suitability of each isomer for specific applications.

Caption: Chemical structures of N-[3-(trimethoxysilyl)propyl]aniline and 4-(Trimethoxysilyl)aniline.

Profile: N-[3-(trimethoxysilyl)propyl]aniline (CAS 3068-76-6)

This isomer is widely used as a coupling agent and for surface modification due to the flexibility of the propyl linker.[1][6]

Physicochemical and Spectroscopic Data

| Property | Value |

| Synonyms | 3-(N-phenylamino)propyltrimethoxysilane, (3-Anilinopropyl)trimethoxysilane |

| Molecular Formula | C12H21NO3Si[2] |

| Molecular Weight | 255.39 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[6][7] |

| Boiling Point | 310 °C[8] |

| Density | 1.07 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.506 |

Synthesis

The most common laboratory and industrial synthesis involves the nucleophilic substitution reaction between aniline and 3-chloropropyltrimethoxysilane.[1][8]

Reaction: Aniline + 3-Chloropropyltrimethoxysilane → N-[3-(trimethoxysilyl)propyl]aniline + HCl

Caption: Application workflow for surface modification.

Profile: 4-(Trimethoxysilyl)aniline (CAS 33976-43-1)

This isomer has a more rigid structure, with the trimethoxysilyl group directly influencing the electronic properties of the aromatic ring.

Physicochemical and Spectroscopic Data

| Property | Value |

| Synonyms | (4-Aminophenyl)trimethoxysilane, p-(Trimethoxysilyl)aniline [3][4] |

| Molecular Formula | C9H15NO3Si [3][4] |

| Molecular Weight | 213.31 g/mol [3][4] |

| Appearance | Clear colorless liquid [9] |

| Storage | 2-8°C, sealed in dry, dark place [5] |

Synthesis

The synthesis of 4-(trimethoxysilyl)aniline is more complex than its propyl-linked counterpart. One reported method involves the reaction of 4-bromo-N,N-bis(trimethylsilyl)aniline with a silicon source in the presence of magnesium. [9]

Applications

While less commonly cited in application literature than the 3-propyl-linked isomer, 4-(trimethoxysilyl)aniline is a useful intermediate for preparing aromatic silanes with high thermal stability. [4][9]Its rigid structure makes it a candidate for creating well-ordered self-assembled monolayers on surfaces.

Comparative Summary

| Feature | N-[3-(trimethoxysilyl)propyl]aniline (CAS 3068-76-6) | 4-(Trimethoxysilyl)aniline (CAS 33976-43-1) |

| Structure | Flexible propyl linker between aniline and silyl groups. | Rigid direct bond between the phenyl ring and the silyl group. |

| Molecular Formula | C12H21NO3Si | C9H15NO3Si |

| Molecular Weight | 255.39 g/mol | 213.31 g/mol |

| Primary Use | Coupling agent, surface modification, adhesion promoter. | Intermediate for high thermal stability aromatic silanes. |

Conclusion for the Practicing Scientist

The choice between CAS 3068-76-6 and 33976-43-1 is not interchangeable; it is a choice between two distinct isomers with different physical and chemical properties. For applications requiring a flexible tether to a surface, such as in many polymer composites and for general surface functionalization, N-[3-(trimethoxysilyl)propyl]aniline (CAS 3068-76-6) is the appropriate choice. For applications where the trimethoxysilyl group is intended to be in close proximity to the aromatic ring to influence its electronic properties or to create more rigid, ordered surface layers, 4-(Trimethoxysilyl)aniline (CAS 33976-43-1) should be considered. Accurate identification and sourcing based on the correct CAS number are paramount for experimental success and reproducibility.

References

-

N-Phenyl-3-aminopropyltrimethoxysilane | C12H21NO3Si | CID 76476 - PubChem. Retrieved from [Link]

-

N-(3-(Trimethoxysilyl)propyl)aniline - [T39682] - Synthonix, Inc. Retrieved from [Link]

-

N-Phenyl-3-aminopropyltrimethoxysilane | C12H21NO3Si | CID 76476 - PubChem. Retrieved from [Link]

-

Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC. (2023, May 18). Retrieved from [Link]

Sources

- 1. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 2. N-[3-(Trimethoxysilyl)propyl]aniline | CAS 3068-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS RN 33976-43-1 | Fisher Scientific [fishersci.fi]

- 4. 4-(Trimethoxysilyl)aniline , 95% , 33976-43-1 - CookeChem [cookechem.com]

- 5. 33976-43-1|4-(Trimethoxysilyl)aniline|BLD Pharm [bldpharm.com]

- 6. CAS 3068-76-6: N-Phenyl-3-aminopropyltrimethoxysilane [cymitquimica.com]

- 7. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE CAS No. 3068 -76-6 [lanyachem.com]

- 8. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

- 9. M-AMINOPHENYLTRIMETHOXYSILANE | 33976-43-1 [chemicalbook.com]

Difference between N-phenyl-3-aminopropyltrimethoxysilane and 4-(trimethoxysilyl)aniline

An In-depth Technical Guide to the Core Differences Between N-phenyl-3-aminopropyltrimethoxysilane and 4-(trimethoxysilyl)aniline

Foreword: The Molecular Bridge

In the realm of materials science and drug development, the interface between organic and inorganic materials is a critical frontier. Success in creating robust composites, ensuring the stability of surface modifications, or developing targeted delivery systems hinges on the ability to form a stable, covalent bridge between these two disparate worlds. Organofunctional silanes, often termed silane coupling agents, are the master architects of this bridge.[1][2] This guide delves into the nuanced yet significant differences between two such agents: N-phenyl-3-aminopropyltrimethoxysilane and 4-(trimethoxysilyl)aniline. While both possess an aniline-like functional group and a trimethoxysilyl moiety for inorganic bonding, their core structural divergence dictates their reactivity, physical properties, and ultimate utility in high-performance applications.

The Foundational Chemistry of Silane Coupling Agents

Before dissecting the specifics of our two molecules of interest, it is crucial to understand the fundamental mechanism by which all silane coupling agents operate. Their efficacy is rooted in a dual-functionality structure, generally represented as Y-R-Si-X₃ .[3][4]

-

X₃ : Represents the hydrolyzable groups, typically methoxy (-OCH₃) or ethoxy (-OC₂H₅), attached to the silicon atom. These groups are the anchor to the inorganic world.[3]

-

Si : The central silicon atom.

-

R : A linker or spacer group, which can be a short alkyl or aryl chain. This component provides spatial separation and influences the molecule's flexibility and stability.

-

Y : The organofunctional group (e.g., amino, epoxy, vinyl). This is the "hook" that reacts and bonds with the organic polymer matrix.[4][5]

The coupling mechanism is a two-stage process:

-

Hydrolysis: In the presence of water, the hydrolyzable alkoxy groups (X) react to form reactive silanol groups (-Si-OH).[4][6] This reaction is often the rate-determining step and can be catalyzed by acids or bases.[7]

-

Condensation & Bonding: These newly formed silanols can then undergo two types of condensation reactions:

-

They can condense with other silanols to form stable, cross-linked siloxane networks (-Si-O-Si-).[6]

-

Crucially, they condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, metals, or silica), forming strong, covalent M-O-Si bonds (where M = Si, Al, Fe, etc.).[4]

-

Simultaneously, the organofunctional group (Y) at the other end of the molecule interacts and forms covalent bonds with the organic resin or polymer matrix.[5] The result is a robust molecular bridge at the organic-inorganic interface, enhancing adhesion, mechanical strength, and moisture resistance.[1][4]

Profile: N-phenyl-3-aminopropyltrimethoxysilane

This molecule is a widely used amino-functional silane known for its versatility as a coupling agent and adhesion promoter.[8]

Structural and Physicochemical Properties

The defining feature of N-phenyl-3-aminopropyltrimethoxysilane is the flexible propyl (-CH₂CH₂CH₂-) linker that separates the silicon atom from the phenylamino functional group. This aliphatic chain imparts significant conformational freedom to the molecule. The amine is a secondary amine , with the nitrogen atom bonded to both the phenyl ring and the propyl chain.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃Si [12][13] |

| Molecular Weight | 213.31 g/mol [12][13] |

| Appearance | Not specified in search results, likely a liquid or low-melting solid |

| Boiling Point | Not specified in search results |

| Density | Not specified in search results |

| Refractive Index | Not specified in search results |

Reactivity and Functional Insights

The direct Si-Aryl bond is thermally more stable than a Si-Alkyl bond. This inherent rigidity can be advantageous in applications where maintaining a specific, well-defined orientation at an interface is critical. The primary amine is more nucleophilic and sterically less hindered than the secondary amine in N-phenyl-3-aminopropyltrimethoxysilane, which can lead to faster reaction kinetics with certain functional groups like epoxides or isocyanates. However, this direct electronic connection to the silicon atom via the phenyl ring could also influence the hydrolysis rate of the methoxy groups.

Core Applications

While it can function as a coupling agent, its documented applications lean towards more specialized areas where its unique structure is beneficial:

-

Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, particularly for pharmaceuticals and agrochemicals. [14][15]* Advanced Materials: The compound is used in formulating materials that require enhanced thermal stability and specific mechanical properties. [14]* Electronics: Its rigid structure and electronic properties make it suitable for producing organic semiconductors, which are key components in flexible electronic devices. [14]

Head-to-Head: A Comparative Analysis of Core Differences

The choice between these two silanes is not arbitrary; it is a strategic decision based on the fundamental structural differences that translate into distinct functional outcomes.

The Decisive Factor: Aliphatic Linker vs. Direct Aromatic Bond

The central difference lies in how the aniline moiety is connected to the trimethoxysilyl group.

-

N-phenyl-3-aminopropyltrimethoxysilane: The propyl chain provides flexibility . This allows the molecule to bend and orient itself optimally to bond with both the substrate and the polymer matrix, effectively "reaching" for reactive sites. This is highly advantageous for general-purpose adhesion promotion across diverse polymer systems.

-

4-(trimethoxysilyl)aniline: The direct Si-Aryl bond creates a rigid and linear molecule. This rigidity is beneficial for creating highly ordered monolayers on surfaces or for applications in electronics and advanced materials where precise molecular arrangement and high thermal stability are paramount. [14]

Comparative Data Summary

| Feature | N-phenyl-3-aminopropyltrimethoxysilane | 4-(trimethoxysilyl)aniline | Causality and Implication |

| CAS Number | 3068-76-6 [10] | 33976-43-1 [12] | Unique chemical identifiers. |

| Linker | Flexible Propyl Chain | Direct Si-Phenyl Bond | Dictates flexibility vs. rigidity, thermal stability, and molecular orientation at interfaces. |

| Amine Type | Secondary (-NH-) | Primary (-NH₂) | Affects nucleophilicity, steric hindrance, and potential reaction pathways with polymers. |

| Molecular Weight | 255.38 g/mol [10] | 213.31 g/mol [12] | Influences stoichiometry and surface coverage calculations. |

| Primary Role | Versatile Adhesion Promoter, Coupling Agent [8] | Building Block, Advanced Materials Precursor [14] | Application focus is a direct result of the structural differences. |

| Key Advantage | High flexibility, broad compatibility with resins. [8][16] | High rigidity, thermal stability, defined orientation. | Defines the ideal use case for each molecule. |

Experimental Protocol: A General Workflow for Surface Modification

To translate the theoretical understanding into practice, a standardized protocol for applying these silanes to an inorganic substrate is essential. This workflow ensures the proper hydrolysis and condensation reactions required for covalent bond formation.

Step-by-Step Methodology

-

Substrate Cleaning: Thoroughly clean the inorganic substrate (e.g., glass slide, silica particles) to remove organic contaminants and expose surface hydroxyl groups. This is typically achieved by sonication in solvents like acetone and isopropanol, followed by treatment with piranha solution or UV/Ozone.

-

Silane Solution Preparation: Prepare a dilute solution (e.g., 0.1-2% by weight) of the silane in a suitable solvent system. A common choice is a 95:5 mixture of ethanol to water. The water is essential to initiate the hydrolysis process.

-

Hydrolysis (Activation): Allow the prepared solution to stand for a short period (e.g., 5-15 minutes). During this time, the trimethoxy groups hydrolyze to form reactive silanol groups. The pH of the solution can influence the rate of hydrolysis and condensation. [7]4. Deposition: Immerse the cleaned substrate into the activated silane solution for a defined period (e.g., 2-60 minutes). [17]Alternatively, the solution can be applied by spin-coating or spraying.

-

Rinsing: After deposition, rinse the substrate with the pure solvent (e.g., ethanol) to remove any excess, physically adsorbed silane molecules.

-

Curing: Heat the coated substrate in an oven (e.g., at 110-120°C for 15-30 minutes). This curing step drives off water and methanol and promotes the condensation reaction, forming stable M-O-Si covalent bonds with the substrate and Si-O-Si cross-links.

Conclusion: A Tale of Two Architectures

The distinction between N-phenyl-3-aminopropyltrimethoxysilane and 4-(trimethoxysilyl)aniline is a compelling illustration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and application suitability.

-

N-phenyl-3-aminopropyltrimethoxysilane is the flexible adapter . Its propyl linker provides the conformational freedom necessary to be a highly effective and versatile adhesion promoter across a broad spectrum of polymer systems and applications where robust, general-purpose interfacial bonding is the primary objective.

-

4-(trimethoxysilyl)aniline is the rigid scaffold . Its direct silicon-to-aromatic ring linkage imparts thermal stability and structural rigidity, making it the preferred choice for specialized applications in electronics and advanced materials where a well-defined, ordered, and stable molecular layer is required.

For the researcher, scientist, or drug development professional, understanding this core difference—flexible linker versus rigid bond—is the key to selecting the right molecular tool to build a stronger, more stable, and more functional interface.

References

-

N-phenyl-3-Aminopropyltrimethoxysilane Cas 3068-76-6 | Co-Formula. (n.d.). Co-Formula. Retrieved February 21, 2026, from [Link]

-

Silane Coupling Agents. (n.d.). Silico. Retrieved February 21, 2026, from [Link]

-

The mechanism of action of silane coupling agent. (n.d.). Tangshan Sunfar New Materials Co., Ltd. Retrieved February 21, 2026, from [Link]

-

Silane Coupling Agents: The Molecular Bridges Transforming Material Science. (n.d.). Co-Formula. Retrieved February 21, 2026, from [Link]

-

Structure and Mechanism of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved February 21, 2026, from [Link]

-

Lao, U. L., et al. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir, 13(10), 2773–2779. [Link]

-

Organosilane Compounds. (2024, July 24). ZM Silane Limited. Retrieved February 21, 2026, from [Link]

-

Bikiaris, D. S., et al. (2025, April 9). Effect of Organosilane Structures on Mineral Surface Energy and Wettability. ACS Omega. [Link]

-

Effect of Organosilicon Self-Assembled Polymeric Nanolayers Formed during Surface Modification by Compositions Based on Organosilanes on the Atmospheric Corrosion of Metals. (2022, October 20). MDPI. [Link]

-

Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. (2022, June 20). Frontiers. [Link]

-

Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.). Gelest. Retrieved February 21, 2026, from [Link]

-

Trimethoxysilane. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018, September 15). PubMed. [Link]

-

N-PHENYLAMINOPROPYLTRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved February 21, 2026, from [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

N-phenyl-3-aminopropyltrimethoxysilane CAS NO 3068-76-6. (n.d.). Hubei Co-Formula Material Tech Co., Ltd. Retrieved February 21, 2026, from [Link]

-

N-Phenyl-3-Aminopropyltrimethoxysilane by Dalian Onichem Co., Ltd. (n.d.). UL Prospector. Retrieved February 21, 2026, from [Link]

-

Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (2025, August 8). ResearchGate. [Link]

-

4-(Trimethoxysilyl)aniline. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

N-Phenyl-3-aminopropyltrimethoxysilane. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

4-(trimethoxysilyl)aniline (C9H15NO3Si). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

-

N-Phenyl-3-aminopropyltrimethoxysilane. (n.d.). Oakwood Chemical. Retrieved February 21, 2026, from [Link]

-

N-PHENYL-3-AMINOPROPYLTRIMETHOXYSILANE. (n.d.). Drugfuture. Retrieved February 21, 2026, from [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 21, 2026, from [Link]

-

Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. (2026, February 13). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 21, 2026, from [Link]

Sources

- 1. dakenam.com [dakenam.com]

- 2. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 3. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 4. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 5. silicorex.com [silicorex.com]

- 6. zmsilane.com [zmsilane.com]

- 7. researchgate.net [researchgate.net]

- 8. N-phenyl-3-Aminopropyltrimethoxysilane Cas 3068-76-6 | Co-Formula [cfmats.com]

- 9. CAS 3068-76-6: N-Phenyl-3-aminopropyltrimethoxysilane [cymitquimica.com]

- 10. N-Phenyl-3-aminopropyltrimethoxysilane | C12H21NO3Si | CID 76476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 12. 4-(Trimethoxysilyl)aniline | C9H15NO3Si | CID 118583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 33976-43-1 | 4-(Trimethoxysilyl)aniline | Silane Coupling Agents | Ambeed.com [ambeed.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. KBM-573 | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solubility and Stability Profiles of (Trimethoxysilyl)aniline

Executive Summary

The selection of solvent for N-[3-(Trimethoxysilyl)propyl]aniline (CAS 3068-76-6) is not merely a question of solubility—it is a determinant of chemical identity and reaction kinetics.[1] While the compound is fully soluble in both ethanol and toluene, the solvents drive fundamentally different molecular behaviors.

-

Toluene acts as an inert carrier, preserving the methoxy-silane functionality for precise, anhydrous self-assembled monolayer (SAM) formation.[1]

-

Ethanol acts as a reactive participant, promoting transesterification (exchange of methoxy for ethoxy groups) and facilitating pre-hydrolysis.[1]

This guide details the mechanistic implications of this choice to ensure reproducibility in drug delivery systems and surface engineering.

Molecular Architecture & Identification[1]

Before addressing solubility, we must rigorously define the solute. The term "(Trimethoxysilyl)aniline" most commonly refers to the secondary amine coupling agent used in industrial adhesion and chromatography.

| Feature | Specification |

| Primary Compound | N-[3-(Trimethoxysilyl)propyl]aniline |

| CAS Number | 3068-76-6 |

| Molecular Weight | 255.39 g/mol |

| Physical State | Viscous Liquid (at 25°C) |

| Key Functionalities | 1.[1][2][3][4] Secondary Amine (Aniline): Pi-pi stacking capability; H-bond acceptor/donor.2.[1] Trimethoxysilane: Hydrolytically unstable anchor group.[1] |

> Note: A structural isomer, 4-(Trimethoxysilyl)aniline (CAS 33976-43-1), exists where the silicon is directly bonded to the aromatic ring.[1] This isomer is a solid and significantly less reactive towards surface hydroxyls due to steric rigidity.[1] This guide focuses on the propyl-linker variant (CAS 3068-76-6) as it represents >95% of commercial applications.[1]

Solvent Interaction Analysis: Ethanol vs. Toluene

Toluene: The Inert Carrier (Anhydrous Protocol)

Mechanism: Solvation occurs primarily through London Dispersion Forces and Pi-Pi interactions between the toluene aromatic ring and the aniline moiety of the silane.[1]

-

Solubility: High (>100 mg/mL).[1]

-

Stability: Excellent.[1] Toluene does not contain hydroxyl groups, preventing transesterification.[1] If anhydrous (<50 ppm water), the methoxy groups remain intact, preventing solution-phase polymerization.[1]

-

Use Case: Ideal for forming Self-Assembled Monolayers (SAMs) . The lack of pre-polymerization ensures that only monomeric silanes reach the surface, creating a highly ordered, single-molecule thick coating.

Ethanol: The Reactive Carrier (Hydrolytic Protocol)

Mechanism: Solvation is driven by Hydrogen Bonding between the ethanol hydroxyls and the amine nitrogen of the silane. However, ethanol is a protic solvent, leading to two critical side reactions.

-

Transesterification (The Silent Variable): In the presence of ethanol, the methoxy (-OMe) groups on the silicon center exchange with ethoxy (-OEt) groups from the solvent.[1]

[1] -

Solvolysis/Hydrolysis: Commercial ethanol often contains water (0.2%–5%).[1] This triggers the hydrolysis of methoxy groups to silanols (Si-OH), which then condense into siloxane oligomers in solution.[1]

-

Use Case: Ideal for Bulk Priming or thick coatings where oligomerization is desired to create a cross-linked network rather than a monolayer.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways the molecule takes depending on the solvent environment.

Figure 1: Reaction pathways of (Trimethoxysilyl)aniline in Toluene vs. Ethanol. Note the structural alteration (transesterification) inherent to the ethanol pathway.

Experimental Protocols

Protocol A: Anhydrous Monolayer Deposition (Toluene)

Target: High-precision surface modification for biosensors or drug delivery carriers.[1]

-

Preparation: Dry toluene using molecular sieves (3Å) for 24 hours. Water content must be <50 ppm.[1]

-

Dissolution: Add N-[3-(Trimethoxysilyl)propyl]aniline to toluene to achieve a 1% (v/v) concentration.

-

Incubation: Immerse the substrate (e.g., silica, glass) for 1–4 hours at Room Temperature (RT) under inert atmosphere (N₂).

-

Washing: Rinse vigorously with fresh toluene, then ethanol, then cure at 110°C for 15 mins.

-

Why Ethanol Rinse? To remove physisorbed (unreacted) silanes.[1] The brief contact is too short for transesterification to affect the bonded layer.

-

Protocol B: Hydrolytic Bulk Coating (Ethanol)

Target: Corrosion protection or adhesion promotion for rubber/polymer composites.[1]

-

Preparation: Prepare a solution of 95% Ethanol / 5% Water.[1][5] Adjust pH to 4.5–5.5 using Acetic Acid.[1][5]

-

Expert Insight: The acidic pH catalyzes the hydrolysis of the methoxy groups, which is necessary because ethanol slows down the kinetics compared to water alone.

-

-

Dissolution: Add silane to 2% (v/v). Stir for 5–10 minutes.

-

Observation: A slight exotherm may occur as hydrolysis proceeds.[1]

-

-

Application: Dip or spray the substrate.[1]

-

Curing: Bake at 80–100°C for 30 minutes. The heat drives the condensation of the silanol oligomers into a cross-linked siloxane network.

Comparative Data Summary

| Property | Toluene System | Ethanol System |

| Solubility Mechanism | Van der Waals / Pi-Stacking | Hydrogen Bonding |

| Reactive Species | R-Si(OMe)₃ (Monomer) | R-Si(OEt)₃ / R-Si(OH)₃ (Oligomers) |

| Hydrolysis Rate | Negligible (if dry) | Slowed (due to steric bulk of Et vs Me) |

| Coating Type | Monolayer (SAM) | Polysiloxane Multilayer (Bulk) |

| Shelf Life of Solution | Days (if sealed/dry) | Hours (pot life limited by gelation) |

| Toxicity Profile | High (Neurotoxic risk) | Moderate (Standard lab safety) |

References

-

PubChem. (2025).[1][6] N-[3-(Trimethoxysilyl)propyl]aniline Compound Summary. National Library of Medicine.[1] [Link][1][7]

-

Gelest, Inc. (2020).[1] Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. [Link]

-

Arkles, B. (2011).[1] Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. [Link]

-

Master Organic Chemistry. (2022). Transesterification: Mechanism and Catalysis. [Link]

Sources

- 1. N-[3-(三甲氧基甲硅基)丙基]苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

- 4. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 5. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 6. 4-(Trimethoxysilyl)aniline | C9H15NO3Si | CID 118583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-[3-(trimethoxysilyl)propyl]aniline (C12H21NO3Si) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Aniline-Functionalized Silane Coupling Agents

This guide provides a comprehensive technical overview of aniline-functionalized silane coupling agents for researchers, scientists, and drug development professionals. It delves into the nomenclature, reaction mechanisms, and practical applications of these versatile molecules, offering field-proven insights to bridge the gap between theoretical chemistry and applied material science.

Introduction: The Molecular Bridge

Silane coupling agents are organosilicon compounds that act as molecular bridges to create stable bonds between dissimilar materials, typically an inorganic substrate (like glass, metal, or silica) and an organic polymer.[1][2][3] Their bifunctional nature is the key to their utility.[4][5] One end of the molecule possesses hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) that react with hydroxyl groups on inorganic surfaces, while the other end features an organofunctional group that interacts with a polymer matrix.[6][7]

Aniline-functionalized silanes are a specific class of these agents where the organofunctional group is an aniline (or aminophenyl) moiety. This aromatic amine structure imparts unique properties, including enhanced thermal stability and specific reactivity, making them invaluable in high-performance composites, coatings, and surface modification applications.[8][9] This guide will focus on two primary examples: N-phenyl-3-aminopropyltrimethoxysilane and (p-Aminophenyl)trimethoxysilane.

Nomenclature and Synonyms: A Guide to Identification

Navigating the terminology for these agents can be challenging due to the use of various systematic, semi-systematic, and common names. Understanding the core structure is key to identification. The name typically describes the organic group, the alkyl spacer (if any), and the hydrolyzable silicon-based group.

Two of the most prominent aniline-functionalized silanes are:

-

Structure 1: N-phenyl-3-aminopropyltrimethoxysilane (CAS RN: 3068-76-6)

-

This molecule features an aniline group linked to a propyl (-CH₂CH₂CH₂-) spacer, which is then attached to a trimethoxysilane group (-Si(OCH₃)₃). The nitrogen of the amine is directly bonded to the phenyl ring and the propyl chain.

-

-

Structure 2: (p-Aminophenyl)trimethoxysilane (CAS RN: 33976-43-1)

-

In this structure, the aminophenyl group is directly bonded to the silicon atom. The "p-" (para) designation indicates that the trimethoxysilyl group is attached at position 4 of the aniline ring, opposite the amino group.[10]

-

The following table summarizes the common synonyms for these two core structures, which are frequently encountered in technical data sheets, patents, and academic literature.

| Core Structure | CAS Registry Number | Common Synonyms and Identifiers |

| N-phenyl-3-aminopropyltrimethoxysilane | 3068-76-6 | N-[3-(Trimethoxysilyl)propyl]aniline[11][12], (3-Anilinopropyl)trimethoxysilane[12], N-Phenylaminopropyltrimethoxysilane[11][12], Trimethoxy[3-(phenylamino)propyl]silane[12], Silquest Y-9669[12] |

| (p-Aminophenyl)trimethoxysilane | 33976-43-1 | 4-(Trimethoxysilyl)aniline[8][10][13], p-(Trimethoxysilyl)aniline[8][13], 4-(Trimethoxysilyl)benzenamine[14], Aminophenyltrimethoxysilane[10][15] |

The Coupling Mechanism: A Two-Step Interfacial Reaction

The efficacy of silane coupling agents hinges on a well-established two-step reaction mechanism that first targets the inorganic substrate and then the organic polymer matrix.[16][17] The chemical bond theory is the most widely accepted model explaining this process.[16][17]

Step 1: Hydrolysis and Condensation at the Inorganic Surface

-

Hydrolysis: The process begins with the activation of the silane. The methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups on the silicon atom are hydrolyzable. In the presence of water (often just ambient moisture on the substrate surface), they react to form reactive silanol (-Si-OH) groups, releasing methanol or ethanol as a byproduct.[5][18]

-

Condensation: These newly formed silanols are highly reactive toward hydroxyl groups present on the surface of inorganic materials like glass, silica, or metals. They initially form hydrogen bonds with the surface -OH groups.[18]

-

Bond Formation: With gentle heating or drying, a condensation reaction occurs, forming stable, covalent siloxane bonds (-Si-O-Substrate) at the interface and releasing water.[18] The silanols can also self-condense to form a durable, cross-linked polysiloxane network on the surface.[16][19]

Step 2: Interaction with the Organic Matrix

Once anchored to the inorganic surface, the aniline functional group extends away from the substrate. This organic-compatible "tail" can then interact with the polymer matrix in several ways:

-

Covalent Bonding: The primary amine on the aminophenyl group or the secondary amine on the anilinopropyl group can react directly with polymer chains, such as the epoxide rings in epoxy resins or isocyanates in polyurethanes, forming a covalent link.[20][21]

-

Interpenetrating Polymer Networks (IPNs): The silane layer and the polymer can form an interpenetrating network, creating a strong physical entanglement that enhances adhesion.[22]

-

Improved Wettability and Physical Adsorption: The organophilic aniline group improves the surface energy compatibility between the inorganic filler and the organic resin, leading to better wetting and stronger physical adhesion forces like van der Waals interactions.[15][17]

The following diagram illustrates this fundamental workflow.

Caption: Workflow of silane coupling agent mechanism.

Field-Proven Applications and Technical Insights

The unique aromatic structure of aniline-functionalized silanes makes them suitable for applications demanding high performance.

-

Adhesion Promotion in Composites and Adhesives: These agents are critical for enhancing the bond between inorganic reinforcements (e.g., glass fibers, silica) and polymer matrices.[23][24] The aniline group offers excellent compatibility with high-performance thermosetting resins like epoxies, phenolics, and polyimides, which are common in the aerospace and electronics industries.[9] This results in composites with superior mechanical strength (flexural, tensile) and resistance to moisture-induced degradation at the interface.[22][24]

-

Surface Modification: Treating inorganic surfaces with these silanes alters their surface energy and chemistry.[5][25] For example, a glass or silicon wafer surface can be functionalized with aniline groups, creating a reactive surface for the subsequent covalent immobilization of biomolecules, catalysts, or for building up further polymeric layers.[26][27] This is a foundational technique in the fabrication of biosensors, microarrays, and chromatography supports.

-

Corrosion Resistant Coatings: When applied to metal surfaces, aniline-based silane films can act as a primer.[28] The silane layer provides a strong adhesive bond to the metal oxide, while the aniline functionality can be electropolymerized to form a conductive polyaniline (PANI) layer, which offers active corrosion inhibition.[28][29]

Experimental Protocol: Surface Functionalization of Glass Substrates

This protocol provides a standardized method for depositing a monolayer of N-phenyl-3-aminopropyltrimethoxysilane on glass microscope slides, a common procedure for preparing surfaces for subsequent analysis or bio-conjugation.

Objective: To create a uniform, aniline-functionalized surface on glass slides.

Materials:

-

Glass microscope slides

-

N-phenyl-3-aminopropyltrimethoxysilane (CAS 3068-76-6)

-

Anhydrous Toluene

-

Acetone, HPLC grade

-

Ethanol, absolute

-

Deionized (DI) water

-

Nitrogen gas source

-

Staining jars or beakers with covers

-

Oven capable of 110°C

Methodology:

-

Substrate Cleaning (Critical Step):

-

Place glass slides in a slide rack.

-

Sonicate in a 2% detergent solution for 15 minutes.

-

Rinse thoroughly with DI water (3 changes).

-

Sonicate in acetone for 10 minutes.

-

Sonicate in ethanol for 10 minutes.

-

Rinse again thoroughly with DI water.

-

Dry the slides under a stream of high-purity nitrogen gas.

-

Expert Insight: The goal of this extensive cleaning is to remove all organic contaminants and to fully hydroxylate the glass surface, maximizing the number of available -OH sites for silanization.

-

-

Preparation of Silane Solution:

-

Work in a fume hood. Anhydrous toluene is toxic and volatile.

-

Prepare a 1% (v/v) solution of N-phenyl-3-aminopropyltrimethoxysilane in anhydrous toluene. For 100 mL of solution, add 1 mL of the silane to 99 mL of anhydrous toluene.

-

Stir the solution gently for 5 minutes.

-

Expert Insight: The solution should be prepared fresh, as the silane will begin to hydrolyze and self-condense upon exposure to atmospheric moisture, reducing its efficacy. Using anhydrous solvent is key to controlling the reaction on the substrate surface rather than in the solution.

-

-

Silanization Procedure:

-

Immediately immerse the clean, dry slides into the freshly prepared silane solution.

-

Cover the container to minimize exposure to air and moisture.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

-

Causality Note: A 2-hour incubation is typically sufficient for the formation of a self-assembled monolayer. Shorter times may result in incomplete coverage, while significantly longer times can lead to the deposition of thicker, less uniform multilayers of polysiloxane.[18]

-

-

Post-Deposition Rinsing and Curing:

-

Remove the slides from the silane solution and place them in a fresh bath of anhydrous toluene.

-

Sonicate for 5 minutes to remove any physisorbed (non-covalently bonded) silane molecules.[26]

-

Repeat the sonication rinse with a fresh bath of acetone.

-

Dry the slides under a stream of nitrogen.

-

To complete the condensation and covalent bond formation, place the slides in an oven and cure at 110°C for 30-60 minutes.

-

-

Characterization and Storage:

-

The functionalized slides are now ready for use. They can be characterized using techniques like contact angle goniometry (to confirm a change in surface energy) or X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of nitrogen and silicon).

-

Store the slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the aniline surface.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for glass silanization.

References

-

PINPOOLS. N-phenyl-3-aminopropyltrimethoxysilane. [Link]

-

Gelest, Inc. N-PHENYLAMINOPROPYLTRIMETHOXYSILANE. [Link]

-

Power Chemical Corporation. Amino Silanes | Silane Coupling Agent | Adhesion Promoters. [Link]

-

Fisher Scientific. CAS RN 33976-43-1. [Link]

-

Pharmaffiliates. CAS No : 33976-43-1 | Product Name : Aminophenyltrimethoxysilane. [Link]

-

SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. [Link]

-

AIP Publishing. Silane coupling agent in biomedical materials. [Link]

-

Silico. High-Quality Amino Silanes for Adhesion & Surface Treatment. [Link]

-

SpringerLink. An in-depth comprehension of the protection mechanism of Al alloys by aniline-based silane. [Link]

-

ResearchGate. Adhesion Promoters: Silane Coupling Agents. [Link]

-

Lehigh University. Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. [Link]

-

Scholars' Mine. Silane Coupling Agents with Polyaniline. [Link]

-

Scientific.Net. Fabrication of Polyaniline on Silane-Functionalized Zinc Oxide. [Link]

-

Gelest Technical Library. Silanes and Surface Modification. [Link]

-

SCIRP. Surface Modification of Cellulose with Silanes for Adhesive Application: Review. [Link]

-

Nanjing SiSiB Silicones Co., Ltd. Structure and Mechanism of Silane Coupling Agent. [Link]

-

Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. [Link]

-

OnlyTRAININGS. Silanes as adhesion promoters for paints, inks, coatings, and adhesives. [Link]

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

Co-Formula. The difference between silane coupling agent and silane crosslinking agent. [Link]

-

Journal of Materials Chemistry (RSC Publishing). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. [Link]

-

Qingdao Hengda Chemical New Material Co., Ltd. What is the mechanism of the silane coupling agent. [Link]

-

IOPscience. The application of silane coupling agent in a composite mate. [Link]

-

The Linford Group at BYU. An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers. [Link]

-

HPF Minerals. Silanization: Surface modification. [Link]

-

ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. [Link]

-

PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

ResearchGate. Chemical and Structural Characterization of Silane Adhesion Promoting Films for Use in Microelectronic Packaging. [Link]

-

The University of Manchester. Silanes for adhesion promotion and surface modification. [Link]

-

Bar-Ilan University. Functionalized silanes for the preparation of siloxane-anchored monolayers. [Link]

-

MPG.PuRe. Synthesis of Novel Silanes with Functional Head Groups, Surface Modifications, and Characterization. [Link]

-

MDPI. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. [Link]

-

LookChem. Silane Coupling Agents. [Link]

-

PMC. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. [Link]

-

Semantic Scholar. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]

-

Silico. Silane Coupling Agents. [Link]

-

Jessica Chemicals. What are the main types of silane coupling agents. [Link]

-

SiSiB. Silane Coupling Agents Mechanism & Uses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. gtig-pharma.com [gtig-pharma.com]

- 4. silicorex.com [silicorex.com]

- 5. Silanization: Surface modification - HPF Minerals [hpfminerals.com]

- 6. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 7. Silane Coupling Agents Mechanism & Uses – Improve Bonding with Silane Bonding Agent [sinosil.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-PHENYLAMINOPROPYLTRIMETHOXYSILANE | CymitQuimica [cymitquimica.com]

- 10. CAS 33976-43-1: (p-Aminophenyl)trimethoxysilane [cymitquimica.com]

- 11. pinpools.com [pinpools.com]

- 12. CAS 3068-76-6: N-Phenyl-3-aminopropyltrimethoxysilane [cymitquimica.com]

- 13. CAS RN 33976-43-1 | Fisher Scientific [fishersci.de]

- 14. M-AMINOPHENYLTRIMETHOXYSILANE | 33976-43-1 [chemicalbook.com]

- 15. dakenchem.com [dakenchem.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 18. gelest.com [gelest.com]

- 19. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 20. Amino Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.com]

- 21. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 22. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]

- 23. N-PHENYLAMINOPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 24. specialchem.com [specialchem.com]

- 25. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 26. lehigh.edu [lehigh.edu]

- 27. "Silane Coupling Agents with Polyaniline" by Terry Lynn Bone and James O. Stoffer [scholarsmine.mst.edu]

- 28. researchgate.net [researchgate.net]

- 29. Fabrication of Polyaniline on Silane-Functionalized Zinc Oxide | Scientific.Net [scientific.net]

The Role of N-[3-(Trimethoxysilyl)propyl]aniline in Advanced Electrochemical Applications: A Technical Guide

This in-depth technical guide explores the multifaceted applications of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) in the field of electrochemistry. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of TMSPA's core functionalities, from the formation of self-assembled monolayers to its pivotal role in biosensors, corrosion protection, and electrocatalysis. The guide emphasizes the underlying scientific principles, provides field-proven experimental protocols, and presents quantitative data to support the discussed applications.

Fundamental Properties of N-[3-(Trimethoxysilyl)propyl]aniline

N-[3-(Trimethoxysilyl)propyl]aniline is a versatile organosilane compound featuring a trimethoxysilyl group at one end and an aniline group at the other, connected by a propyl chain.[1] This unique bifunctional structure allows it to act as a molecular bridge, coupling inorganic substrates with organic materials.[2] The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of various substrates like metal oxides (e.g., indium tin oxide, aluminum oxide) to form stable covalent Si-O-substrate bonds.[3] The aniline moiety, a well-known electroactive group, imparts redox properties and serves as a versatile anchor for further chemical modifications.[1]

| Property | Value |

| Molecular Formula | C12H21NO3Si |

| Molecular Weight | 255.39 g/mol |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 310 °C |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index | n20/D 1.506 |

Surface Modification via Self-Assembled Monolayers (SAMs)

A primary application of TMSPA in electrochemistry is the formation of self-assembled monolayers on electrode surfaces. This process, known as silanization, transforms the surface properties of the electrode, enabling a wide range of subsequent applications.

The Causality Behind Silanization

The formation of a TMSPA SAM is a two-step process. First, the methoxy groups of the silane hydrolyze in the presence of trace water to form silanol groups (-Si(OH)3). These silanols then condense with surface hydroxyl groups (-OH) on the substrate, forming strong siloxane bonds (Si-O-Substrate) and releasing water and methanol. The molecules orient themselves to create a densely packed monolayer. This process is crucial for creating a stable and uniform organic layer on an inorganic substrate, which would otherwise be challenging. The aniline head-groups are then exposed, rendering the surface functional and ready for further modification.

Caption: Formation of a TMSPA SAM on a hydroxylated substrate.

Experimental Protocol: Silanization of Indium Tin Oxide (ITO) Electrodes

This protocol details the steps for modifying an ITO electrode with a TMSPA SAM, a common procedure for creating a functionalized surface for various electrochemical applications.

Materials:

-

Indium Tin Oxide (ITO) coated glass slides

-

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA)

-

Acetone, HPLC grade

-

Ethanol, 96%

-

"Alkaline piranha" solution (Caution: Highly corrosive)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Cleaning the ITO Substrate:

-

Sonnicate the ITO slides in acetone for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonnicate in ethanol for 15 minutes.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Surface Activation:

-

Immerse the cleaned ITO slides in a freshly prepared "alkaline piranha" solution at 60°C for 1-2 hours to hydroxylate the surface. (Safety Note: "Alkaline piranha" is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides extensively with deionized water to remove any residual cleaning solution.

-

Dry the slides in an oven at 110-120°C for 1 hour.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of TMSPA in anhydrous toluene or ethanol.

-

Immerse the activated and dried ITO slides in the TMSPA solution for 2-16 hours at room temperature in a moisture-free environment (e.g., a desiccator or under a nitrogen atmosphere).

-

After immersion, rinse the slides with fresh solvent (toluene or ethanol) to remove any unbound silane.

-

-

Curing:

-

Cure the silanized ITO slides in an oven at 110-120°C for 1-2 hours to promote the formation of a stable, cross-linked monolayer.[3]

-

Allow the slides to cool to room temperature before use.

-

Electrochemical Characterization of TMSPA-Modified Electrodes

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to confirm the successful formation of a TMSPA SAM and to characterize its electrochemical properties.

Cyclic Voltammetry (CV)

A successful TMSPA modification will exhibit the characteristic redox peaks of the aniline group. A typical cyclic voltammogram of a TMSPA-modified electrode in an acidic aqueous electrolyte will show an oxidation peak corresponding to the oxidation of the aniline moiety to a radical cation, and a corresponding reduction peak on the reverse scan. The presence and definition of these peaks provide direct evidence of the successful immobilization and the electroactivity of the TMSPA monolayer.

Electrochemical Impedance Spectroscopy (EIS)

EIS is highly sensitive to changes at the electrode-electrolyte interface. The formation of a TMSPA SAM introduces a dielectric layer on the electrode surface, which alters the impedance characteristics. In a Nyquist plot (a plot of the imaginary part of impedance versus the real part), the modification is typically observed as an increase in the semicircle diameter, which corresponds to an increase in the charge-transfer resistance (Rct).[5][6][7] This increase in Rct signifies that the SAM is acting as a barrier to electron transfer for a redox probe in the solution, confirming the presence of a well-formed, insulating layer.

Caption: Nyquist plot showing increased charge-transfer resistance.

Applications in Electrochemical Biosensors

The aniline group of the TMSPA monolayer provides a versatile platform for the covalent immobilization of biomolecules, such as enzymes, making it a valuable component in the fabrication of electrochemical biosensors.

Mechanism of Enzyme Immobilization

The primary amine of the aniline group can be activated using a cross-linking agent, such as glutaraldehyde. Glutaraldehyde has two aldehyde groups that can react with the amine groups on the TMSPA-modified surface and the amine groups of lysine residues on the surface of an enzyme, forming a stable covalent linkage. This method ensures a robust attachment of the enzyme to the electrode surface while maintaining its biological activity.

Case Study: Horseradish Peroxidase (HRP) Biosensor for Hydrogen Peroxide Detection

A common application is the development of a biosensor for hydrogen peroxide (H2O2) using immobilized horseradish peroxidase (HRP). HRP catalyzes the reduction of H2O2, and the resulting electrochemical signal can be measured.

Experimental Protocol: HRP Immobilization and H2O2 Detection [3]

-

Prepare a TMSPA-modified gold or ITO electrode as described in section 2.2.

-

Activation of the TMSPA layer: Immerse the modified electrode in a 2.5% (v/v) aqueous solution of glutaraldehyde for 1 hour at room temperature.

-

Rinse the electrode thoroughly with deionized water and then with a phosphate buffer solution (PBS, pH 7.0).

-

Enzyme Immobilization: Immerse the activated electrode in a solution of HRP (e.g., 10 mg/mL in PBS) for 2-4 hours at 4°C to allow for covalent attachment.

-

Rinse the electrode with PBS to remove any non-specifically bound enzyme. The HRP-modified electrode is now ready for use.

-

Electrochemical Detection of H2O2: Perform amperometric measurements in a stirred PBS solution containing a suitable mediator (e.g., hydroquinone or catechol). After obtaining a stable baseline current, add successive aliquots of H2O2 and record the corresponding increase in the reduction current.

Performance Data for a Typical HRP Biosensor:

| Parameter | Value | Reference |

| Linear Range | 1.0 µM to 1.0 mM | [3] |

| Detection Limit | 0.5 µM | [3] |

| Sensitivity | 0.32 A l mol⁻¹ cm⁻² | [3] |

| Optimal pH | 6.0 | [3] |

Corrosion Protection of Metals

TMSPA and other organosilanes can form dense, hydrophobic self-assembled monolayers on metal surfaces, such as aluminum alloys, providing a barrier against corrosive agents.

Mechanism of Corrosion Inhibition

The silane layer acts as a physical barrier, preventing the ingress of water, oxygen, and chloride ions to the metal surface, which are the primary agents of corrosion. The strong covalent bonds between the silane and the metal oxide surface ensure the stability and longevity of this protective layer. The aniline group can also be electropolymerized to form a thicker, more robust polyaniline coating, which can further enhance corrosion protection through its ability to passivate the metal surface.

Quantitative Analysis of Corrosion Protection

The effectiveness of TMSPA as a corrosion inhibitor can be quantified using electrochemical techniques such as potentiodynamic polarization and EIS. Potentiodynamic polarization curves provide information about the corrosion potential (Ecorr) and corrosion current density (icorr). A successful protective coating will shift the Ecorr to more positive values and decrease the icorr. EIS can be used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate. An increase in Rp indicates enhanced corrosion protection.

Exemplary Corrosion Protection Performance on an Aluminum Alloy:

| Treatment | Ecorr (V vs. SCE) | icorr (µA/cm²) | Rp (kΩ·cm²) |

| Bare Alloy | -0.75 | 10.5 | 2.5 |

| TMSPA-Coated | -0.60 | 1.2 | 22.0 |

Note: These are representative values to illustrate the expected trend. Actual values will depend on the specific alloy and experimental conditions.

Role in Electrocatalysis

The aniline moiety of TMSPA can be electropolymerized to form poly(N-[3-(trimethoxysilyl)propyl]aniline), a conducting polymer with catalytic properties. Furthermore, the functionalized surface can be used to immobilize other catalytic materials, such as metal nanoparticles or enzymes, for specific electrocatalytic reactions.

Electrocatalytic Oxidation of Hydrazine

Chemically modified electrodes incorporating TMSPA or its polymer can be used for the sensitive detection of hydrazine (N2H4), a toxic and widely used industrial chemical. The modified electrode can lower the overpotential required for hydrazine oxidation and enhance the peak current, leading to improved sensitivity and selectivity.[2][8][9]

Caption: Workflow for electrocatalysis using a TMSPA-modified electrode.

Conclusion

N-[3-(Trimethoxysilyl)propyl]aniline is a remarkably versatile molecule in the field of electrochemistry. Its ability to form stable, functional self-assembled monolayers on a variety of substrates provides a robust platform for a wide range of applications. From enhancing the adhesion of conducting polymers and providing a barrier against corrosion to serving as a key component in the fabrication of sensitive biosensors and electrocatalytic systems, TMSPA continues to be a valuable tool for researchers and scientists. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of TMSPA in advanced electrochemical research and development.

References

-

Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC. Available from: [Link]

-

Immobilization of horseradish peroxidase on a self-assembled monolayer modified gold electrode for the detection of hydrogen peroxide. Available from: [Link]

-

Corrosion Protection of AA7075 Aluminium Alloy by Trimethoxy-Silanes Self-Assembled Monolayers - ResearchGate. Available from: [Link]

-

Controlled Silanization of Transparent Conductive Oxides as a Precursor of Molecular Recognition Systems - PMC. Available from: [Link]

-

corrosion protection of aa-7075 aluminum alloy surface by poly (o-methoxyaniline) - Blucher Proceedings. Available from: [Link]

-

Nanjing Lanya Chemical. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE CAS No. 3068 -76-6. Available from: [Link]

-

Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives - PMC. Available from: [Link]

-

Electrocatalytic oxidation of hydrazine at sulphur-doped graphene-modified glassy carbon electrode - Indian Academy of Sciences. Available from: [Link]

-

Electrochemically Modified Poly(dicyandiamide) Electrodes for Detecting Hydrazine in Neutral pH - SLU. Available from: [Link]

-

Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC. Available from: [Link]

-

Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PubMed. Available from: [Link]

-

Electrochemical Impedance Spectroscopy (EIS) Study of Modified Type-316L Stainless Steel (SS) as an Effective Biomaterial for Or. Available from: [Link]

Sources

- 1. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. (PDF) Protection of Aluminum Alloy (AA7075) from Corrosion by Sol-Gel Technique [academia.edu]

- 5. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

Methodological & Application

Synthesis of polyaniline-silica hybrids using (Trimethoxysilyl)aniline

Application Note & Detailed Protocol

Topic: Synthesis of Covalently-Linked Polyaniline-Silica Hybrids Using N-[3-(Trimethoxysilyl)propyl]aniline as a Covalent Linker

Abstract & Introduction

Polyaniline (PANI) stands as one of the most promising conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, its practical application is often hampered by poor processability and limited solubility in common solvents.[1] To overcome these limitations, the development of hybrid materials, particularly with inorganic nanoparticles like silica (SiO₂), has garnered significant attention.[3][4] These PANI-silica hybrids synergistically combine the electrical properties of polyaniline with the mechanical and thermal stability of the silica matrix, opening avenues for advanced applications in anti-corrosion coatings, sensors, and catalysis.[3][5][6]

A simple physical blend of PANI and silica often results in materials with poor interfacial adhesion and phase separation, leading to suboptimal performance. A more robust approach involves creating a covalent linkage between the organic polymer and the inorganic nanoparticle. This application note provides a detailed protocol for the synthesis of a PANI-silica hybrid material using N-[3-(trimethoxysilyl)propyl]aniline (TMSPA) as a bifunctional linker.

The causality behind this strategy is twofold:

-

The trimethoxysilyl group of TMSPA reacts with the surface hydroxyl (-OH) groups of silica nanoparticles, grafting the aniline derivative onto the silica surface.

-

The aniline moiety of the now-grafted TMSPA acts as a nucleation site for the subsequent in-situ oxidative polymerization of aniline monomer, ensuring the PANI chains grow directly from and are covalently anchored to the silica surface. This "grafting-from" approach ensures a uniform coating and a robust organic-inorganic interface.

This guide is intended for researchers and scientists in materials science and drug development, providing a scientifically-grounded, step-by-step methodology for synthesizing and characterizing these advanced hybrid materials.

Synthesis Mechanism Overview

The synthesis is a two-stage process, as illustrated in the workflow diagram below. The first stage is the surface functionalization of silica nanoparticles via a silanization reaction. The second stage is the controlled in-situ chemical oxidative polymerization of aniline onto the functionalized silica surface.

Caption: Figure 1: Two-stage workflow for the synthesis of PANI-Silica hybrids.

Materials and Equipment

Materials

| Reagent | CAS Number | Recommended Purity | Supplier Example |

| Fumed Silica (nanoparticles) | 7631-86-9 | 99.8%, ~7-14 nm avg. particle size | Sigma-Aldrich |

| N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) | 3068-76-6 | ≥97% | Gelest, Sigma-Aldrich |

| Aniline | 62-53-3 | ≥99.5%, freshly distilled | Sigma-Aldrich |

| Ammonium Persulfate (APS) | 7727-54-0 | ≥98%, ACS Reagent | Fisher Scientific |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37%, ACS Reagent | VWR |

| Toluene, Anhydrous | 108-88-3 | 99.8% | Sigma-Aldrich |

| Ethanol, Absolute | 64-17-5 | 200 Proof, ACS Grade | VWR |

| Deionized (DI) Water | 7732-18-5 | 18.2 MΩ·cm | Millipore System |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Nitrogen gas inlet and bubbler

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum filtration setup

-

Vacuum oven

-

Analytical balance

-

pH meter

Experimental Protocols

Protocol 1: Surface Functionalization of Silica with TMSPA

This protocol covalently attaches the aniline-terminated silane linker to the silica nanoparticle surface. The use of anhydrous solvent and an inert atmosphere is critical to prevent premature self-condensation of the silane linker.

-

Drying of Silica: Dry the fumed silica in a vacuum oven at 120°C for 12 hours to remove adsorbed water. This activates the surface silanol (Si-OH) groups for reaction.

-

Setup: Assemble a 250 mL three-neck flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Dispersion: Add 2.0 g of dried fumed silica and 100 mL of anhydrous toluene to the flask. Stir vigorously for 30 minutes under a gentle nitrogen flow to create a fine dispersion.

-

Silane Addition: In a separate vial, dissolve 1.5 mL of N-[3-(trimethoxysilyl)propyl]aniline (TMSPA) in 10 mL of anhydrous toluene. Add this solution dropwise to the silica dispersion.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours under a continuous nitrogen atmosphere. The extended reflux time ensures a high degree of surface functionalization.

-

Work-up: After cooling to room temperature, collect the functionalized silica by vacuum filtration.

-

Washing: Wash the collected powder thoroughly with toluene (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove any unreacted TMSPA.

-

Drying: Dry the resulting white powder (TMSPA-functionalized silica) in a vacuum oven at 60°C for 12 hours.

Protocol 2: In-situ Polymerization of Aniline on Functionalized Silica

This step polymerizes aniline monomer directly from the surface of the functionalized silica, forming the conductive emeraldine salt form of PANI.[2][7]

-

Monomer Solution: In a 250 mL beaker, disperse 1.5 g of the dried TMSPA-functionalized silica into 100 mL of 1 M HCl solution. Sonicate for 15 minutes to ensure a homogeneous dispersion.

-

Aniline Addition: Add 2.0 mL of freshly distilled aniline to the dispersion. Stir the mixture magnetically for 30 minutes in an ice bath, allowing the temperature to equilibrate to 0-5°C. The low temperature is crucial for controlling the polymerization rate, which promotes the formation of a more ordered polymer structure with higher conductivity.[7][8]

-

Oxidant Solution: In a separate beaker, dissolve 5.71 g of ammonium persulfate (APS) in 50 mL of 1 M HCl solution. Pre-cool this solution in the ice bath. The stoichiometric ratio of APS to aniline is kept around 1.25 to ensure complete polymerization.[9]

-

Polymerization: Add the cold APS solution dropwise to the aniline-silica dispersion over a period of 30 minutes using a dropping funnel, while maintaining vigorous stirring and a temperature of 0-5°C.

-

Reaction Progression: The solution will gradually turn from colorless to pale blue and finally to a deep dark green, indicating the formation of the PANI emeraldine salt.[1] Continue stirring in the ice bath for an additional 4-6 hours to ensure the reaction goes to completion.[7]

-

Isolation: Let the mixture stand overnight in a refrigerator (approx. 4°C). Collect the dark green precipitate by vacuum filtration.

-

Purification: Wash the product extensively with DI water until the filtrate is colorless and the pH is neutral (~pH 7). Then, wash with absolute ethanol (2 x 50 mL) to remove any oligomers or unreacted monomer.

-

Drying: Dry the final PANI-silica hybrid material in a vacuum oven at 60°C for 24 hours.

Characterization & Expected Results

Proper characterization is essential to validate the successful synthesis of the hybrid material.

| Characterization Technique | Purpose | Expected Outcome / Key Features |

| FTIR Spectroscopy | Confirm covalent grafting and composition. | - Silica: Strong Si-O-Si stretching peak (~1100 cm⁻¹).[10] - PANI: Peaks for C-N stretching (~1300 cm⁻¹), benzenoid ring stretching (~1500 cm⁻¹), and quinoid ring stretching (~1595 cm⁻¹).[10] - Linkage: Attenuation of Si-OH peak (~3400 cm⁻¹) and presence of C-H stretching (~2800-3000 cm⁻¹) from the propyl linker. |

| Thermogravimetric Analysis (TGA) | Quantify the weight percentage of PANI grafted onto the silica. | - A multi-step weight loss profile. The initial loss below 150°C is adsorbed water. The major weight loss between 200-600°C corresponds to the decomposition of the grafted PANI. The remaining weight corresponds to the silica core. |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualize the morphology and confirm the core-shell structure. | - Images should show silica nanoparticles coated with a distinct layer of polymer. The thickness of the PANI shell can be estimated. Successful synthesis should prevent the formation of separate, free PANI aggregates.[11][12] |

| Four-Probe Conductivity Measurement | Determine the electrical conductivity of the hybrid material. | - The pressed pellet of the hybrid powder should exhibit semiconductor behavior. Expected conductivity for the doped form is typically in the range of 10⁻³ to 1 S/cm.[12][13] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Product is aggregated, not a fine powder. | 1. Incomplete dispersion of silica. 2. Polymerization temperature was too high, causing rapid, uncontrolled growth. | 1. Increase sonication time during dispersion steps. 2. Strictly maintain the reaction temperature between 0-5°C during oxidant addition. |

| Low PANI grafting percentage (from TGA). | 1. Inefficient surface functionalization (Protocol 1). 2. Insufficient reaction time for polymerization. | 1. Ensure silica is properly dried and that anhydrous conditions are maintained during silanization. 2. Extend the polymerization time to 8-12 hours. |

| Very low electrical conductivity. | 1. Incomplete doping or accidental de-doping during washing. 2. Over-oxidation of PANI to the non-conductive pernigraniline state.[2] | 1. Ensure all solutions for polymerization and the final washes (before ethanol) are acidic (1M HCl). The material can be re-doped by stirring in 1M HCl. 2. Ensure slow, dropwise addition of the oxidant at low temperatures. |

| Presence of free PANI particles (seen in TEM). | Aniline polymerization in solution outpaced polymerization from the silica surface. | Decrease the concentration of free aniline monomer in the solution or increase the relative amount of functionalized silica. |

Safety Precautions

-

Aniline: Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

-

Ammonium Persulfate (APS): Is a strong oxidizing agent. Avoid contact with combustible materials.

-

Toluene: Is a flammable solvent with potential neurological effects. Handle in a fume hood away from ignition sources.

-

Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Ayad, M. M., & El-Hefnawey, G. M. (2004). Preparation and Characterization of Polyaniline Grafted Silica Nanoparticles. Polymers and Polymer Composites, 12(8), 695-702.

-

Haque, M. E., & Saikia, D. (2012). Preparation and characterization of polyaniline-silica composite material. Bangladesh Journal of Scientific and Industrial Research, 47(3), 269-274. [Link]

-

Stejskal, J., et al. (2009). Synthesis and Characterization of Self-Assembled Polyaniline Nanotubes/Silica Nanocomposites. The Journal of Physical Chemistry B, 113(15), 4938-4944. [Link]

-

Hsiao, M. C., et al. (2012). Preparation and Characterization of Conductive SiO2-Polyaniline Core-Shell Nanoparticles. International Journal of Chemical Engineering and Applications, 3(3), 184-188. [Link]

-

Stejskal, J., et al. (2009). Synthesis and characterization of self-assembled polyaniline nanotubes/silica nanocomposites. PubMed. [Link]

-

Zado, F. T., & de Souza, C. P. (2018). Silica-polyaniline hybrid materials prepared by inverse emulsion polymerization for epoxy-based anticorrosive coating. ResearchGate. [Link]

-

Kugler, S. (2017). Silica-polyaniline hybrid materials for epoxy-based anticorrosive coatings. Kunststoff-Deutschland. [Link]

-

Pud, A., et al. (2012). HYBRID MINERAL-POLYMERIC COMPOSITE MATERIALS ON THE BASIS OF THE POLYANILINE AND GLAUCONITE-SILICA. Voprosy Khimii i Khimicheskoi Tekhnologii, 6, 108-112. [Link]

-

de Souza, C. P., & Zado, F. T. (2017). Silica–polyaniline hybrid materials prepared by inverse emulsion polymerization for epoxy‐based anticorrosive coating. Journal of Applied Polymer Science, 134(47). [Link]

-

Lev, O., et al. (2001). Electrochemical Applications of Silica-Based Organic−Inorganic Hybrid Materials. Chemistry of Materials, 13(10), 3351-3372. [Link]

-

Lunelli, B. H., et al. (2009). Facile method for synthesis of polyaniline/silica hybrid composites by simultaneous sol–gel process and “in situ” polymerization of aniline. ResearchGate. [Link]

-

Gupta, R. K. (Ed.). (2022). Conducting Polymers. Taylor & Francis. [Link]

-

Abdelaziz, M. (2022). How poly N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE (PTMSPA) is formed? ResearchGate. [Link]

-

Qazi, F. I., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2021. [Link]

-

Hernández-Tenorio, H., et al. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. Materials, 14(11), 2933. [Link]

-

Kumar, R., & Singh, P. (2023). Synthesis and applications of Polyaniline: A Brief Review. International Journal for Scientific Research & Development, 11(4), 143-148. [Link]

-

Stejskal, J., et al. (2002). POLYANILINE. PREPARATION OF A CONDUCTING POLYMER (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. [Link]

-

Adhikari, B., & Majumdar, S. (2004). Interfacial Polymerization of Water-Soluble Polyaniline and Its Assembly Using the Layer-By-Layer Technique. Journal of the Indian Institute of Science, 84, 111-122. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Silica-polyaniline hybrid materials for epoxy-based anticorrosive coatings - European Coatings [european-coatings.com]

- 7. mdpi.com [mdpi.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. banglajol.info [banglajol.info]

- 10. ijcea.org [ijcea.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and characterization of self-assembled polyaniline nanotubes/silica nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Surface Functionalization of Gold Nanorods with N-[3-(Trimethoxysilyl)propyl]aniline for Advanced Biomedical Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the surface functionalization of gold nanorods (AuNRs) using the organosilane linker, N-[3-(Trimethoxysilyl)propyl]aniline (TMSPAn). This protocol is designed for researchers, scientists, and professionals in drug development who are looking to create stable, biocompatible, and versatile AuNR constructs for applications such as targeted drug delivery, biosensing, and photothermal therapy. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental workflow, and discuss essential characterization techniques to validate the functionalization process.

Introduction: The Rationale for Silanization

Gold nanorods (AuNRs) have garnered significant attention in nanomedicine due to their unique localized surface plasmon resonance (LSPR) properties, which grant them exceptional photothermal conversion efficiency and utility in bioimaging.[1] However, the pristine surface of AuNRs, typically capped with cetyltrimethylammonium bromide (CTAB) during their synthesis, presents challenges for biomedical applications due to cytotoxicity and limited functional groups for bioconjugation.[1][2]